![molecular formula C13H21NO6 B3112710 1-(t-Butoxycarbonyl)-cis-3-methoxycarbonyl-piperidine-5-carboxylic acid CAS No. 191544-72-6](/img/structure/B3112710.png)
1-(t-Butoxycarbonyl)-cis-3-methoxycarbonyl-piperidine-5-carboxylic acid
Overview
Description
The compound “1-(t-Butoxycarbonyl)-cis-3-methoxycarbonyl-piperidine-5-carboxylic acid” is a complex organic molecule. The “t-Butoxycarbonyl” or “BOC” group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of such compounds often involves the use of the BOC group for protection during the synthesis process . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) with various functional groups attached at the 1, 3, and 5 positions. The “t-Butoxycarbonyl” group would be attached at the 1 position, the “methoxycarbonyl” group at the 3 position, and the “carboxylic acid” group at the 5 position .
Chemical Reactions Analysis
The BOC group in the compound can undergo various reactions. For instance, it can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The BOC group can also react with other nucleophiles, and scavengers such as anisole or thioanisole may be used .
Scientific Research Applications
Boron Reagents in Suzuki–Miyaura Cross-Coupling
Boc-piperidine-5-carboxylic acid contains a boronic acid moiety, making it useful in Suzuki–Miyaura cross-coupling reactions. This palladium-catalyzed process enables the formation of carbon–carbon bonds, allowing researchers to link diverse aryl or heteroaryl groups. Such coupling reactions find applications in drug discovery, materials science, and agrochemical synthesis .
Radiation-Induced Reactions in Chemically Amplified Resists
In lithography and semiconductor manufacturing, chemically amplified resists are essential. Boc-piperidine-5-carboxylic acid-based resists undergo deprotection reactions upon exposure to radiation (e.g., X-rays or electrons). These reactions lead to pattern formation, crucial for creating intricate microstructures on semiconductor wafers .
Functional Materials and Supramolecular Chemistry
Researchers explore Boc-piperidine-5-carboxylic acid derivatives for their potential in designing functional materials. These derivatives can self-assemble into supramolecular structures, leading to novel materials with tailored properties. Applications include sensors, drug delivery systems, and molecular recognition .
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If it’s used as an intermediate in organic synthesis, its mechanism of action would involve the reactions of its functional groups with other reagents. For example, the BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Future Directions
The future directions for research on this compound could involve exploring its potential uses in organic synthesis and medicinal chemistry. For instance, the BOC group is widely used in peptide synthesis, and research in this area is ongoing . Additionally, the compound could potentially be used as a building block for the synthesis of more complex molecules.
properties
IUPAC Name |
(3R,5S)-5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-6-8(10(15)16)5-9(7-14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16)/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLHJFCOKNLATM-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)C(=O)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1-(Tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.